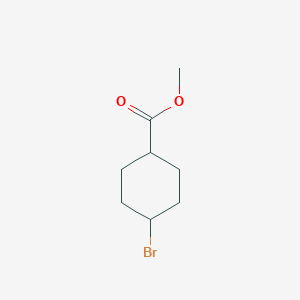

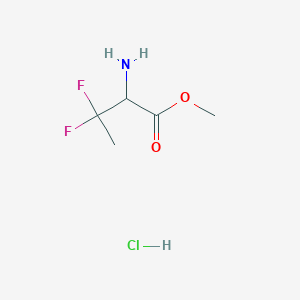

![molecular formula C17H20ClF2N5OS B2524960 盐酸N-(4,6-二氟苯并[d]噻唑-2-基)-N-(2-(二甲氨基)乙基)-1,5-二甲基-1H-吡唑-3-甲酰胺 CAS No. 1217178-85-2](/img/structure/B2524960.png)

盐酸N-(4,6-二氟苯并[d]噻唑-2-基)-N-(2-(二甲氨基)乙基)-1,5-二甲基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride" is a chemically synthesized molecule that appears to be related to various research efforts in the development of potential therapeutic agents. While the provided papers do not directly discuss this compound, they do explore similar structures and functionalities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic chemical building blocks. For instance, the synthesis of carboxamide derivatives as described in the first paper involves the reaction of a quinoline derivative with primary amines to yield a series of benzo[b][1,6]naphthyridine-4-carboxylic acids, which are then converted to carboxamides . Similarly, the synthesis of pyrazole derivatives as mentioned in the second paper starts with the condensation of 4-methylbenzenesulfonylhydrazide with a cyanoacrylate derivative, followed by cyclocondensation with various reagents to yield a diverse set of compounds . These methods may provide insights into the potential synthetic routes for the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as X-ray crystallography. For example, the structure of a pyrazole derivative was supported by X-ray crystallographic data in the second paper . This suggests that similar analytical techniques could be employed to determine the precise molecular structure of "N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride."

Chemical Reactions Analysis

The chemical reactivity of similar compounds involves interactions with various reagents to form new derivatives. For instance, the third paper describes the reaction of a cyanoacetamido derivative with phenyl isothiocyanate and chloroacetyl chloride, followed by diazocoupling and condensation reactions to yield thiazole and pyrazole derivatives . These reactions indicate the potential reactivity of the nitrogen and sulfur atoms within the thiazole and pyrazole rings, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, stability, and reactivity under different conditions. The cytotoxic activity of carboxamide derivatives against various cancer cell lines, as reported in the first paper, suggests that these compounds have significant biological activity, which could be a property of the compound as well . Additionally, the antimicrobial activities of new thiazole and pyrazole derivatives reported in the third paper indicate that these compounds can interact with biological systems, which may also be true for "N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride" .

科学研究应用

化学合成和反应性

该化合物的独特结构使其成为化学合成研究的候选者,重点是生成具有潜在生物活性的新型衍生物。例如,研究已经证明了苯并[b][1,6]萘啶的甲酰胺衍生物的合成,展示了类似化合物在针对各种癌细胞系的有效细胞毒素开发中的潜力。这些衍生物显示出显着的生长抑制特性,一些化合物的IC50值低于10 nM,表明具有显著的细胞毒活性(Deady等,2003)。类似地,已经注意到探索该化合物的衍生物的抗菌活性,其中特定的类似物对耐药菌株显示出有希望的结果(Palkar等,2017)。

在抗癌研究中的潜力

盐酸N-(4,6-二氟苯并[d]噻唑-2-基)-N-(2-(二甲氨基)乙基)-1,5-二甲基-1H-吡唑-3-甲酰胺及其衍生物的结构已被研究其潜在的抗癌活性。研究已经合成并测试了各种衍生物的抗癌功效,结果表明一些化合物对癌细胞增殖表现出有希望的抑制作用。这些发现表明,对该化合物的核心结构进行修改可以产生显着的抗癌活性,为肿瘤学中进一步的药物开发工作奠定了基础(Nassar等,2015)。

属性

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N5OS.ClH/c1-10-7-13(21-23(10)4)16(25)24(6-5-22(2)3)17-20-15-12(19)8-11(18)9-14(15)26-17;/h7-9H,5-6H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHZZILDCUZOQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N(CCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClF2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

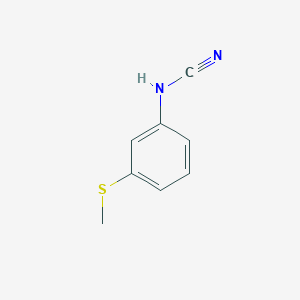

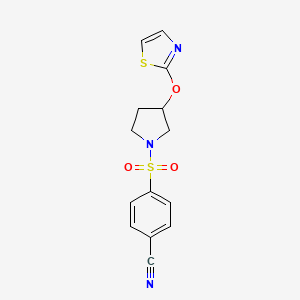

![N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2524878.png)

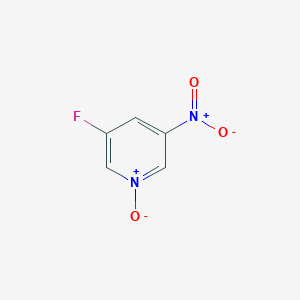

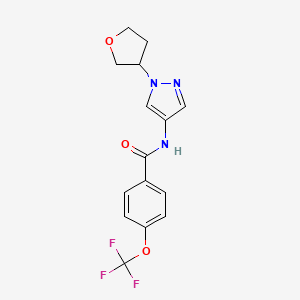

![7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2524880.png)

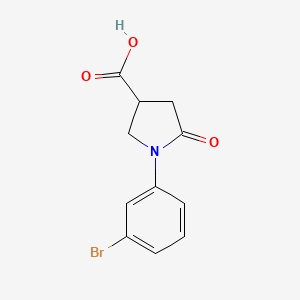

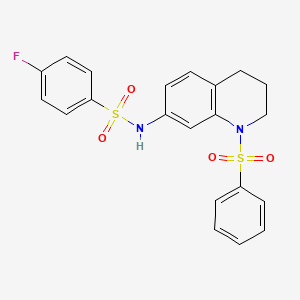

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2524886.png)

![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)

![N-benzyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2524896.png)